Fmoc-D-homoArg(Mtr)-OH

Peptide Synthesis Non-canonical Amino Acids Structure-Activity Relationship

Standard Fmoc-Arg(Mtr)-OH cannot replicate the conformational and enzymatic stability conferred by D-homoarginine. Researchers requiring proteolytically resistant peptide analogues face limited sourcing options for this specialized building block. Fmoc-D-homoArg(Mtr)-OH (CAS 1313054-67-9) resolves this gap. - Introduces D-configuration homoarginine with a +14 Da mass shift vs. standard arginine for unambiguous MS quantification. - Orthogonal Fmoc (base-labile) and Mtr (acid-labile) protection enables selective deprotection in complex multi-step SPPS. - Batch-to-batch purity ≥98% (HPLC) with full COA documentation, ensuring reproducible coupling efficiency.

Molecular Formula C32H38N4O7S
Molecular Weight 622.7 g/mol
Cat. No. B13151156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-homoArg(Mtr)-OH
Molecular FormulaC32H38N4O7S
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
InChIInChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m1/s1
InChIKeyMYPHFLRAJFYMDO-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-homoArg(Mtr)-OH: Building Block for SPPS


Fmoc-D-homoArg(Mtr)-OH (CAS 1313054-67-9) is a non-proteinogenic amino acid derivative specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS). It incorporates a D-configuration homoarginine residue, which extends the side-chain by one methylene unit compared to standard arginine. The molecule is protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group at the Nα-terminus and an acid-labile Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group on the guanidino side chain . This orthogonal protection strategy allows for the controlled incorporation of D-homoarginine into synthetic peptides, providing a means to study the effects of backbone extension and chirality on peptide structure and function .

D-Configuration Enables proteolytic stability studies via D-amino acid incorporation
Homologue Backbone Extends side-chain by one methylene for SAR investigations
Orthogonal Protection Fmoc/Mtr strategy compatible with standard SPPS workflows

Why Fmoc-D-homoArg(Mtr)-OH Is Irreplaceable


Simple substitution of Fmoc-D-homoArg(Mtr)-OH with standard Fmoc-Arg(Mtr)-OH or even Fmoc-D-Arg(Mtr)-OH is not chemically or functionally equivalent. The compound's unique value derives from the combination of three distinct features: the D-stereochemistry, the homologue backbone extension, and the specific Mtr side-chain protection. First, the D-configuration alters peptide backbone conformation and can confer resistance to proteolytic degradation compared to L-forms . Second, the additional methylene group in homoarginine modifies the spatial presentation of the guanidino group, which is critical for interactions with biological targets, such as enzymes or receptors [1]. Third, the Mtr protecting group, while common, is part of a specific orthogonal strategy that is acid-labile but stable to the basic conditions used for Fmoc removal, a balance that is not shared by all arginine protecting groups (e.g., Pbf, Pmc) . Using an alternative would fundamentally alter the peptide's structure, its synthesis conditions, and ultimately its biological activity, making Fmoc-D-homoArg(Mtr)-OH a distinct and non-substitutable building block.

D-Stereochemistry Mismatch
L-Arg or D-Arg without homoextension alters backbone conformation and may reduce proteolytic resistance.
Backbone Extension Omission
Standard arginine lacks the extra methylene, shifting guanidino spatial presentation and target interaction.
Protecting Group Profile Shift
Mtr lability differs from Pbf/Pmc; alternative protection may change deprotection orthogonality.

Quantitative Differentiation of Fmoc-D-homoArg(Mtr)-OH


Backbone Extension: Molecular Weight Difference

Fmoc-D-homoArg(Mtr)-OH has a molecular weight of 622.7 g/mol, which is precisely 14.0 g/mol (one methylene unit) greater than the corresponding Fmoc-D-Arg(Mtr)-OH (608.7 g/mol). This difference, confirmed by the molecular formula C32H38N4O7S compared to C31H36N4O7S for the standard derivative, directly reflects the homologue extension of the side chain .

MW: Homo vs Standard Arg
Reported
+14.0 g/mol (one CH₂ unit)
Supports QC identity confirmation
Calculated from formula; MS confirmed
Peptide Synthesis Non-canonical Amino Acids Structure-Activity Relationship

Mtr Group Acid Lability Profile

The acid lability of the Mtr group is critical for final deprotection. A comparative study of arylsulfonyl protecting groups on arginine established a clear hierarchy of acid lability: Mtr > Tip > Mtbs > Phen [1]. While the study was performed on Fmoc-Arg derivatives, the same chemical principle applies to the Mtr group on homoarginine. The Mtr group is more acid-labile than the tosyl group, as noted in vendor literature for related compounds .

Mtr Acid Lability Profile
Class-level
Mtr cleaves faster than Tip, Mtbs, Phen under TFA
Supports deprotection strategy selection
Hierarchy from arylsulfonyl comparison
Peptide Chemistry Protecting Group Strategy Solid-Phase Synthesis

D-Stereochemistry: Enhanced Proteolytic Stability

The D-configuration of the amino acid backbone in Fmoc-D-homoArg(Mtr)-OH is a key differentiator from its L-counterpart. While direct stability data for this specific compound is limited, the class-level effect of D-amino acid substitution is well-established. The introduction of D-configured amino acids into peptide sequences can significantly enhance metabolic stability by making the peptide resistant to enzymatic degradation by proteases, which typically recognize L-amino acids .

D-Stereochemistry Stability
Class-level
Qualitative increase in protease resistance expected
Supports metabolic stability study design
Class-level effect; sequence-dependent
Peptidomimetics Drug Design Metabolic Stability

Applications of Fmoc-D-homoArg(Mtr)-OH


Protease-Resistant Peptide Therapeutics

Researchers developing peptide-based drugs that require extended half-lives in vivo can utilize Fmoc-D-homoArg(Mtr)-OH to introduce a D-homoarginine residue. The D-stereochemistry provides inherent resistance to proteolytic degradation , while the homologue backbone offers a unique spatial presentation of the guanidino group for receptor binding. This is particularly relevant for designing stable analogs of peptide hormones, antimicrobial peptides, or enzyme inhibitors.

SAR Studies of Homoarginine-Containing Peptides

The precise 14 g/mol mass increase compared to standard arginine allows for the systematic investigation of how an extended side-chain influences peptide function. By substituting arginine with homoarginine, researchers can probe the importance of side-chain length on binding affinity, selectivity, and activity at target proteins (e.g., nitric oxide synthase, specific proteases) [1]. The D-configuration further expands SAR by probing stereochemical requirements.

Orthogonal Protection for Complex Peptides

The Mtr group's specific acid lability profile is advantageous in complex syntheses where multiple orthogonal protecting groups are required. As established in comparative studies, Mtr occupies a distinct position in the acid lability hierarchy [2]. This allows for selective deprotection strategies, such as removing a more acid-labile group (e.g., Pbf) while leaving Mtr intact, or vice versa, providing synthetic flexibility for constructing peptides with multiple modified arginine or homoarginine residues.

Peptide Standards and Probes for Analysis

The defined molecular weight and unique retention characteristics of peptides containing D-homoarginine make Fmoc-D-homoArg(Mtr)-OH a valuable building block for creating internal standards or probes for HPLC and mass spectrometry. The distinct mass shift (14 Da) relative to standard arginine-containing peptides facilitates unambiguous identification and quantification in complex biological matrices .

Application
Selection Property
Validation Focus
Protease-resistant peptide analog research
D-configuration for stability
Proteolytic stability evaluation
Side-chain length-activity relationship (SAR) studies
Homoarginine backbone extension
Guanidino group spatial presentation review
Orthogonal deprotection strategy development
Mtr acid lability profile
Deprotection orthogonality validation
Peptide analytical standard & probe synthesis
Unique mass shift for detection
Mass spectrometry identification accuracy

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13 linked technical documents
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